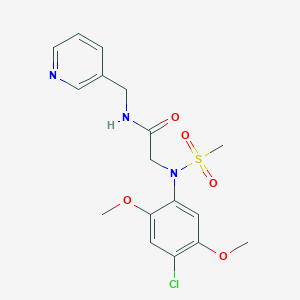![molecular formula C20H24N2O4S B4464025 4-methoxy-N-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B4464025.png)
4-methoxy-N-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide
Descripción general
Descripción
4-methoxy-N-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name MS023 and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide involves the inhibition of a specific enzyme called lysine-specific demethylase 1 (LSD1). LSD1 is an enzyme that plays a role in the regulation of gene expression. By inhibiting this enzyme, 4-methoxy-N-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide can alter gene expression patterns and ultimately inhibit the growth of cancer cells.
Biochemical and Physiological Effects
In addition to its potential applications in cancer research, 4-methoxy-N-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria and fungi, as well as reduce inflammation. Additionally, this compound has been found to have neuroprotective effects and may be a potential candidate for the development of new treatments for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methoxy-N-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers who are studying gene expression and cancer biology. However, one limitation of using this compound is that it can be difficult to synthesize and may not be readily available in large quantities.
Direcciones Futuras
There are many potential future directions for research on 4-methoxy-N-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide. One area where this compound may be useful is in the development of new cancer treatments. Researchers may also investigate the potential of this compound in the treatment of neurodegenerative diseases. Additionally, further studies may be conducted to investigate the potential of this compound as an anti-inflammatory agent or as an inhibitor of bacterial and fungal growth.
Aplicaciones Científicas De Investigación
4-methoxy-N-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide has been studied for its potential applications in scientific research. One area where this compound has shown promise is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and may be a potential candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
4-methoxy-N-methyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-21(27(24,25)19-11-9-18(26-2)10-12-19)15-16-5-7-17(8-6-16)20(23)22-13-3-4-14-22/h5-12H,3-4,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKTWSCFEUVYIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)N2CCCC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-bromo-N-(3-methylbutyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4463947.png)
![6-(4-bromophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4463950.png)
![methyl {[7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate](/img/structure/B4463958.png)

![3-{1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B4463970.png)
![N-(2,4-difluorophenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4463975.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4463980.png)
![N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4463984.png)
![11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4464013.png)
![6-(4-chlorobenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4464018.png)
![2-cyclopentyl-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4464020.png)

